molecular formula C17H21N3O6S B2541824 1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine CAS No. 1396806-84-0

1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine

Cat. No.: B2541824
CAS No.: 1396806-84-0
M. Wt: 395.43
InChI Key: YCIQWRHREHWXDR-UHFFFAOYSA-N
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Description

1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, an azetidine ring, and a piperazine ring, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine typically involves multiple steps, starting with the preparation of the benzodioxole moiety. One common method involves the reaction of catechol with disubstituted halomethanes to form the benzodioxole ring . The azetidine ring can be synthesized through a series of cyclization reactions involving appropriate precursors. The final step involves the coupling of the benzodioxole and azetidine moieties with the piperazine ring under specific reaction conditions, often using catalysts such as palladium or copper .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques. The exact methods can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The azetidine ring can enhance the compound’s binding affinity and specificity, while the piperazine ring can improve its solubility and pharmacokinetic properties . These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine is unique due to its combination of three distinct moieties: benzodioxole, azetidine, and piperazine. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Biological Activity

1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine (CAS Number: 1396845-67-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the current knowledge regarding its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C22H23N3O4S
  • Molecular Weight : 393.4 g/mol
  • Structure : The compound consists of a benzodioxole moiety linked to an azetidine and piperazine structure, which is believed to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with cellular signaling pathways and induce apoptosis in cancer cells. The following mechanisms have been suggested:

  • Inhibition of Thioredoxin System : Similar to other benzodioxole derivatives, this compound may inhibit the thioredoxin reductase (TrxR) system, leading to increased oxidative stress within cancer cells. This promotes apoptosis and reduces tumor viability .
  • Modulation of Cytochrome P450 Enzymes : The methylenedioxyphenyl ring system present in the compound is known to interact with cytochrome P450 enzymes, potentially affecting drug metabolism and enhancing the bioavailability of co-administered drugs .

Biological Activity Assessment

The biological activity of this compound has been evaluated through various assays:

In Vitro Studies

  • MTT Assay : In vitro studies utilizing the MTT assay have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines, including leukemia (Molm-13 and NB4) and solid tumors (HeLa and 4T1). The compound showed less inhibition on normal cell lines, indicating a degree of selectivity towards cancer cells .
Cell Line IC50 (µM) Effect
Molm-135.2High anti-proliferation
NB44.8High anti-proliferation
HeLa6.0Moderate anti-proliferation
4T17.5Moderate anti-proliferation
COS-7>50Low/No effect

In Vivo Studies

Preclinical studies involving animal models have indicated that compounds similar to this one can reverse hemogram abnormalities in tumor-bearing mice and eliminate tumors without causing organ damage. This suggests a favorable safety profile alongside therapeutic efficacy .

Case Studies

Several case studies have highlighted the potential application of this compound in combination therapies for cancer treatment:

  • Combination with Arsenicals : A study explored the conjugation of arsenical precursors with benzodioxole derivatives, showing enhanced anti-cancer activity with reduced side effects compared to traditional arsenicals . The combination therapy demonstrated improved retention times in circulation and greater efficacy against leukemia.
  • Synergistic Effects with Other Agents : Research has indicated that combining this compound with other chemotherapeutic agents could enhance overall therapeutic outcomes by targeting multiple pathways involved in tumor growth and survival.

Properties

IUPAC Name

[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6S/c1-27(23,24)20-6-4-18(5-7-20)17(22)13-9-19(10-13)16(21)12-2-3-14-15(8-12)26-11-25-14/h2-3,8,13H,4-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIQWRHREHWXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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